molecular formula C7H4F2N2 B1594451 4,6-Difluorobenzimidazole CAS No. 2208-24-4

4,6-Difluorobenzimidazole

Cat. No.: B1594451
CAS No.: 2208-24-4
M. Wt: 154.12 g/mol
InChI Key: WJXRBDCSUGXMOZ-UHFFFAOYSA-N
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Description

4,6-Difluorobenzimidazole is a biochemical used for proteomics research . It has a molecular formula of C7H4F2N2 and a molecular weight of 154.12 .


Synthesis Analysis

The synthesis of fluorine-containing benzimidazoles, including this compound, has been discussed in various studies . For instance, the raw material used for the synthesis of 5,7-difluorobenzimidazoles was 2,3,4,5-tetrafluoro-6-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core with fluorine atoms attached at the 4 and 6 positions . The average mass of the molecule is 154.117 Da, and the monoisotopic mass is 154.034256 Da .

Scientific Research Applications

Antiviral Applications

  • Synthesis and Antiherpes Activity : 4,6-Difluorobenzimidazole derivatives have been synthesized and found effective against herpes simplex virus type 1, demonstrating low cytotoxicity in cell cultures (Kharitonova et al., 2015).
  • Herpes Simplex Virus Inhibition : Modified 2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl benzimidazoles containing this compound have shown selective antiherpes activity (Kharitonova et al., 2016).

Antimicrobial and Biological Activity

  • Antimicrobial Potential : Benzimidazole scaffolds, including this compound, have shown a wide range of antimicrobial activities, serving as valuable sources for synthesizing new molecules with therapeutic possibilities (Tahlan et al., 2019).
  • Inhibiting TNF-alpha Secretion : Novel 6-Arylbenzimidazo[1,2-c]quinazoline derivatives have shown potential as inhibitors of tumor necrosis factor alpha (TNF-alpha) production (Galarce et al., 2008).

Chemical and Material Applications

  • Polymer Electrolytes : Acid-doped polybenzimidazoles, including this compound, have been investigated as potential polymer electrolytes for hydrogen/air and direct methanol fuel cells (Wainright et al., 1995).
  • Gas Separations : Polybenzimidazole-based random copolymers containing this compound have been explored for gas separation applications at elevated temperatures (Singh et al., 2017).

Properties

IUPAC Name

4,6-difluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXRBDCSUGXMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285436
Record name 4,6-Difluorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2208-24-4
Record name 2208-24-4
Source DTP/NCI
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Record name 4,6-Difluorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2208-24-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4,6-difluorobenzimidazole unique in terms of its interaction with nucleic acids?

A1: this compound, along with 2,4-difluorobenzene, has demonstrated properties of a "universal base." [] This means it can bind to any of the four natural nucleobases (adenine, guanine, cytosine, and thymine) in RNA duplexes without significant discrimination. [] This unique feature makes it a valuable tool for studying RNA structure and function.

Q2: How does this compound impact the activity of enzymes involved in nucleic acid metabolism, specifically polymerases and primases?

A2: Research suggests that while this compound can be incorporated into nucleic acids, its presence can affect the activity of enzymes like primases. Studies with human and herpes simplex virus 1 (HSV-1) primases showed that these enzymes were highly resistant to incorporating NTPs containing this compound. [, ] This resistance is attributed to the requirement of these primases for Watson-Crick hydrogen bonding for efficient polymerization, a feature disrupted by the modified base. [, ] In contrast, the DNA-dependent NTPase activity associated with the herpes primase-helicase complex showed less specificity for NTPs containing this compound. []

Q3: Can this compound be incorporated into nucleosides and nucleotides? What are the implications for biological activity?

A3: Yes, this compound has been successfully incorporated into both ribonucleoside and 2′-deoxyribonucleoside analogs. [, , ] These modified nucleosides have been further converted to their corresponding triphosphate forms. [] Interestingly, some of these modified nucleosides, particularly 4,5,6-trifluoro-1-(β-d-ribofuranosyl)benzimidazole and 5-methoxy-4,6-difluoro-1-(β-d-2′-deoxyribofuranosyl)benzimidazole, displayed antiviral activity against herpes simplex virus type 1 (HSV-1) with low cytotoxicity in cell culture. []

Q4: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives in the context of antiviral activity?

A4: Yes, research has explored the impact of adding various substituents (e.g., fluoro-, methoxy-, ethoxy-, morpholino-, and pyrrolidino-) to the 5-position of the this compound ring in nucleoside analogs. [] These modifications resulted in varying levels of anti-HSV-1 activity, suggesting that SAR studies can be valuable for optimizing the antiviral potency of these compounds. []

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